molecular formula C7H13NO B1383618 {1-Azaspiro[3.3]heptan-6-yl}methanol CAS No. 2059950-11-5

{1-Azaspiro[3.3]heptan-6-yl}methanol

Cat. No.: B1383618
CAS No.: 2059950-11-5
M. Wt: 127.18 g/mol
InChI Key: YHTCMWSBMHNDTQ-UHFFFAOYSA-N
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Description

{1-Azaspiro[3.3]heptan-6-yl}methanol (CAS 2059950-11-5) is a spirocyclic compound with the molecular formula C7H13NO and a molecular weight of 127.18 . This structure features a nitrogen-containing azetidine ring spiro-fused to a cyclopropane, presenting a three-dimensional scaffold that is valuable in medicinal chemistry for exploring novel chemical space. Spirocyclic azetidines, such as this one, are recognized as valuable structural alternatives to ubiquitous motifs like morpholine, offering potential for improved metabolic stability and distinct hydrogen-bonding capabilities in molecular design . The compound serves as a versatile synthetic intermediate or building block in organic synthesis and drug discovery research. While the specific biological activity of this compound is dependent on the final target structure, related 2-azaspiro[3.3]heptane derivatives have been investigated for their potential as STAT3 inhibitors for the treatment of cancer, highlighting the therapeutic relevance of this molecular framework . This product is intended for research purposes as a chemical reference standard or for use in the synthesis of more complex molecules. It requires cold-chain transportation to maintain stability . For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

1-azaspiro[3.3]heptan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-6-3-7(4-6)1-2-8-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCMWSBMHNDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Considerations

The synthesis of 1-azaspiro[3.3]heptane derivatives typically involves constructing the spirocyclic core through cyclization reactions or alkylation of suitable precursors, followed by functional group transformations to introduce the hydroxymethyl group at the 6-position. The nitrogen atom is incorporated as part of the azaspiro ring, often through amination or ring closure steps.

Key Synthetic Precursors

  • Spirocyclic intermediates: These are often prepared via alkylation of active methylene compounds or cyclization of haloalkyl amines.
  • Functionalization reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert ketones or esters into the corresponding alcohols.

Detailed Preparation Methods

Alkylation and Cyclization Approach

A convergent synthetic strategy has been reported for related spirocyclic compounds, where a bis(bromomethyl)cyclobutane derivative serves as a key precursor. This approach can be adapted for 1-azaspiro[3.3]heptan-6-yl]methanol synthesis by:

  • Step 1: Preparation of 1,1-bis(bromomethyl)cyclobutane or a closely related intermediate.
  • Step 2: Double alkylation of active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate, or tosylmethyl isocyanide) with the bis(bromomethyl) precursor to form spirocyclic intermediates.
  • Step 3: Hydrolysis or functional group transformation to introduce the hydroxymethyl group.

For example, NaH-mediated alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane yields a diester spirocyclic intermediate, which upon saponification and reduction leads to the corresponding alcohol.

Reduction of Ketone Intermediates

Ketone intermediates bearing the spirocyclic core can be reduced to the corresponding alcohols, including 1-azaspiro[3.3]heptan-6-yl]methanol, using lithium aluminum hydride (LiAlH4):

  • Step 1: Synthesis of the ketone intermediate via alkylation or cyclization.
  • Step 2: Reduction with LiAlH4 in anhydrous ether or THF to afford the hydroxymethyl derivative in high yield (up to 92% reported).

Alternative Routes via Amino Alcohol Formation

Some patents describe the preparation of azaspiro compounds through amination followed by functionalization:

  • Starting from haloalkyl precursors, nucleophilic substitution with amines forms azaspiro intermediates.
  • Subsequent oxidation or reduction steps introduce the hydroxymethyl group at the desired position.

Summary of Key Preparation Steps and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Alkylation of active methylene NaH-mediated alkylation Diethyl malonate + bis(bromomethyl)cyclobutane 88 Multigram scale (up to 472 g)
Alkylation with ethyl cyanoacetate Base-mediated alkylation K2CO3, ethyl cyanoacetate + bis(bromomethyl)cyclobutane 68 Multigram scale (221 g)
Alkylation with tosylmethyl isocyanide + hydrolysis NaH-mediated alkylation + hydrolysis TosMIC + bis(bromomethyl)cyclobutane 45 (over two steps) Intermediate ketone formation
Reduction of ketone to alcohol LiAlH4 reduction LiAlH4 in ether or THF 92 High yield, 18.6 g scale

Research Findings and Practical Considerations

  • The convergent synthetic strategy using bis(bromomethyl)cyclobutane intermediates is efficient for preparing diverse azaspiro derivatives, including hydroxymethyl-substituted analogs.
  • The use of strong bases (NaH, K2CO3) and nucleophiles allows for high-yielding alkylation steps.
  • Reduction of ketones with LiAlH4 is a reliable method for introducing the hydroxymethyl group with excellent yield.
  • Multigram scale syntheses demonstrate the practicality of these methods for research and potential industrial applications.
  • Alternative routes involving spirocyclic oxetane intermediates provide structural analogs and synthetic insights but are less direct for the target compound.
  • Patent literature supports the use of amination and ring closure strategies to build the azaspiro framework and functionalize it appropriately.

Chemical Reactions Analysis

Types of Reactions

{1-Azaspiro[3.3]heptan-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₃NO
  • Structural Characteristics : The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its unique stereochemical properties. The presence of the hydroxymethyl group (-CH₂OH) enhances its potential reactivity and biological activity.

Chemistry

  • Building Block for Drug Synthesis : The compound serves as a precursor for synthesizing various pharmaceuticals, including anesthetics like bupivacaine, where it acts as a bioisostere of piperidine.

Biology

  • Biological Activity Studies : Research indicates that {1-Azaspiro[3.3]heptan-6-yl}methanol exhibits significant interactions with biological systems, warranting studies on its pharmacodynamics and pharmacokinetics.

Medicine

  • Potential Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent in drug development, particularly in creating novel compounds with enhanced biological activity .

Industry

  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials with unique properties due to its spirocyclic structure.

Case Study 1: Synthesis and Application in Anesthetics

A notable study demonstrated that incorporating this compound into the structure of bupivacaine resulted in a new patent-free analogue with high anesthetic activity. This modification was achieved through careful synthetic strategies that maintained the compound's efficacy while reducing patent restrictions.

Research conducted on the interactions of this compound with various biomolecules revealed its potential to modulate enzyme activity, suggesting applications in therapeutic contexts where enzyme inhibition or activation is desired .

Mechanism of Action

The mechanism of action of {1-Azaspiro[3.3]heptan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogs and Bioisosteres

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Key Structural Feature Application/Activity Reference
{1-Azaspiro[3.3]heptan-6-yl}methanol C₇H₁₃NO 127.19 Spiro[3.3]heptane with N and -CH₂OH Piperidine bioisostere; drug intermediate
{2-Azaspiro[3.3]heptan-1-yl}methanol C₇H₁₃NO 127.19 Nitrogen at 2-position of spiro ring Collision studies; unknown bioactivity
2-Oxaspiro[3.3]heptan-6-ylmethanol C₇H₁₂O₂ 128.17 Oxygen replaces nitrogen in spiro ring Supplier availability; no reported uses
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol HCl C₇H₁₄ClNO 163.65 Bicyclo[3.1.1]heptane scaffold Discontinued research compound
{5-Azaspiro[2.5]octan-6-yl}methanol C₈H₁₅NO 141.21 Larger spiro ring (octane) with N at 5-position Emerging synthetic target
Key Observations :
  • Bioisosteric Potential: this compound mimics piperidine’s geometry but with improved metabolic stability due to its rigid spirocyclic structure .
  • Heteroatom Position : Moving the nitrogen (e.g., 2-aza analog) or replacing it with oxygen (e.g., 2-oxa analog) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .
Key Observations :
  • Synthetic Accessibility : The 1-azaspiro[3.3]heptane core is synthesized via [2+2] cycloaddition, but yields vary (42–89%) due to diastereomer formation .
  • Derivatization : tert-Butyl carbamate derivatives (e.g., CAS 1408076-28-7) enhance stability for storage and further functionalization .

Biological Activity

{1-Azaspiro[3.3]heptan-6-yl}methanol is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews various studies that have investigated the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound this compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. Its molecular formula is C10_{10}H17_{17}N, and it features a hydroxymethyl group that may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, the 2-oxa-6-azaspiro[3.3]heptane amide derivatives demonstrated improved Minimum Inhibitory Concentration (MIC) values against certain pathogens, indicating a promising avenue for developing new antimicrobial agents .

CompoundMIC (µg/mL)Activity
2-Oxa-6-azaspiro[3.3]heptane amide 180.5Potent against Pks13
3-Methoxyazetidine amide 150.2Most potent in series

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes, such as the polyketide synthase (Pks13), which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The azaspiro compounds exhibited significant inhibition, suggesting their potential as leads for anti-tuberculosis drugs .

The mechanisms underlying the biological activity of this compound are still being elucidated. Studies indicate that the compound may interact with various protein targets through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects on enzymatic activity .

Study on Melanin Concentrating Hormone Receptor Antagonists

A notable case study involved the optimization of compounds related to this compound for targeting melanin concentrating hormone receptors (MCHr1). The lead compound AZD1979 demonstrated favorable pharmacokinetic properties and was advanced into clinical trials after showing efficacy in preclinical models without significant toxicity .

Neuropharmacological Effects

Another area of investigation has been the central nervous system (CNS) effects of compounds derived from this compound. Research has focused on their lipophilicity and permeability across the blood-brain barrier, which are crucial for CNS drug candidates. Compounds were found to exhibit appropriate CNS exposure while minimizing off-target effects such as interactions with hERG channels, which are associated with cardiac toxicity .

Q & A

Q. What are the key synthetic routes for {1-Azaspiro[3.3]heptan-6-yl}methanol, and how do they compare in terms of yield and scalability?

The primary synthesis involves a modular approach starting with cyclobutanone. A Wittig reaction generates an alkene intermediate, which undergoes [2+2] cycloaddition with Graf’s isocyanate (ClO₂SNCO) to form a β-lactam intermediate. Subsequent reduction of the lactam carbonyl group yields the azaspiro scaffold. This method achieves gram-scale synthesis with ~75% yield over two steps and is highly scalable due to inexpensive starting materials and minimal purification requirements . Alternative routes, such as post-functionalization of preformed azaspiro cores (e.g., carbamate derivatization), are also viable for diversifying substituents .

Q. How does this compound serve as a bioisostere for piperidine in drug design?

The azaspiro scaffold mimics piperidine’s nitrogen basicity (pKa ~8.5) and steric bulk while introducing conformational rigidity. This reduces ring puckering, improving binding specificity to targets like G-protein-coupled receptors. Comparative studies show enhanced metabolic stability due to reduced cytochrome P450 enzyme interactions, as seen in derivatives tested against hepatic microsomes . For example, replacing piperidine in bupivacaine with the azaspiro moiety maintained anesthetic efficacy while extending half-life .

Q. What analytical techniques are critical for characterizing the stereochemistry of azaspiro derivatives?

Chiral resolution and stereochemical analysis rely on:

  • NMR spectroscopy : NOESY/ROESY to confirm spatial relationships between protons (e.g., distinguishing 3R vs. 3S configurations) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in (3R,6S,7R)-configured diazaspiro analogs .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IG-3, validated for azaspiro carbamates .

Advanced Research Questions

Q. What strategies are employed to functionalize the azaspiro scaffold at the 3-position for structure-activity relationship (SAR) studies?

Functionalization involves:

  • Electrophilic substitution : Introducing halogens or nitro groups at the 3-position via directed lithiation .
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, as seen in V1A receptor antagonists .
  • Heterocyclization : Converting carbonyl groups to oxadiazoles or triazoles to modulate polarity .

Q. How do researchers address contradictory data regarding the metabolic stability of azaspiro compounds in preclinical models?

Contradictions often arise from species-specific CYP450 metabolism. Mitigation strategies include:

  • In vitro-in vivo correlation (IVIVC) : Parallel assays in human and rodent hepatocytes to identify interspecies differences .
  • Isotope labeling : Tracking metabolites via LC-MS to pinpoint degradation pathways (e.g., hydroxylation vs. N-dealkylation) .
  • Structural tuning : Adding electron-withdrawing groups (e.g., fluorine) to block oxidation sites .

Q. What computational methods are used to predict the binding affinity of azaspiro derivatives to target receptors?

  • Molecular docking : Glide or AutoDock Vina to model interactions with receptors like V1A (e.g., docking studies for neuropsychiatric disorder therapeutics) .
  • Molecular dynamics (MD) simulations : Assessing conformational stability of the azaspiro core in binding pockets over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Quantifying substituent effects on binding energy, validated in benzodiazepine derivatives .

Q. How does the introduction of a hydroxymethyl group at the 6-position impact the physicochemical properties of the azaspiro scaffold?

The hydroxymethyl group:

  • Enhances solubility : Increases logD by ~0.5 units compared to unsubstituted analogs, critical for CNS permeability .
  • Facilitates hydrogen bonding : Improves target engagement, as observed in growth hormone secretagogues .
  • Introduces metabolic liabilities : Susceptibility to glucuronidation requires mitigation via prodrug strategies (e.g., carbamate protection) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-Azaspiro[3.3]heptan-6-yl}methanol
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{1-Azaspiro[3.3]heptan-6-yl}methanol

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